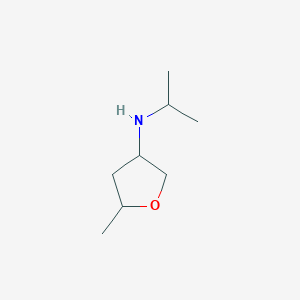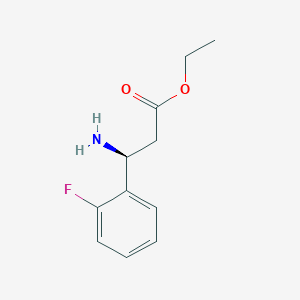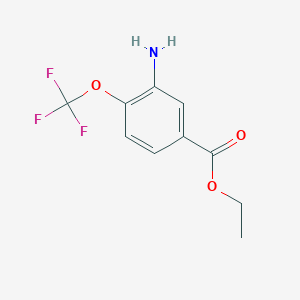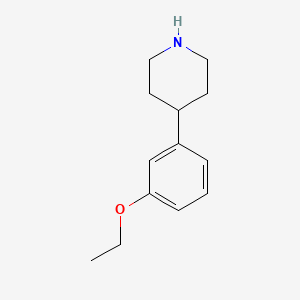
2-(3-Bromo-2-methylphenyl)-2,2-difluoroethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Bromo-2-methylphenyl)-2,2-difluoroethan-1-ol is an organic compound with the molecular formula C9H9BrF2O It is a derivative of phenylmethanol, where the phenyl ring is substituted with bromine and methyl groups, and the ethan-1-ol moiety is substituted with two fluorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-2-methylphenyl)-2,2-difluoroethan-1-ol typically involves the following steps:
Bromination: The starting material, 2-methylphenylmethanol, is brominated using bromine in the presence of a catalyst to yield 3-bromo-2-methylphenylmethanol.
Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the difluoroethan-1-ol moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Bromo-2-methylphenyl)-2,2-difluoroethan-1-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction Reactions: The compound can undergo reduction to remove the bromine atom or reduce the hydroxyl group to a hydrogen atom.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products
Substitution: Formation of 2-(3-azido-2-methylphenyl)-2,2-difluoroethan-1-ol or 2-(3-thiocyanato-2-methylphenyl)-2,2-difluoroethan-1-ol.
Oxidation: Formation of 2-(3-bromo-2-methylphenyl)-2,2-difluoroethanone.
Reduction: Formation of 2-(2-methylphenyl)-2,2-difluoroethan-1-ol.
Applications De Recherche Scientifique
2-(3-Bromo-2-methylphenyl)-2,2-difluoroethan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(3-Bromo-2-methylphenyl)-2,2-difluoroethan-1-ol involves its interaction with specific molecular targets and pathways. The bromine and fluorine substituents can influence the compound’s reactivity and binding affinity to biological targets. The hydroxyl group can form hydrogen bonds with target proteins, affecting their function and activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-2-methylphenylmethanol: Similar structure but lacks the difluoroethan-1-ol moiety.
2-(3-Bromo-2-methylphenyl)ethanamine: Contains an amine group instead of the hydroxyl group.
2-(3-Bromo-2-methylphenyl)ethanone: Contains a ketone group instead of the hydroxyl group.
Uniqueness
2-(3-Bromo-2-methylphenyl)-2,2-difluoroethan-1-ol is unique due to the presence of both bromine and fluorine substituents, which can significantly influence its chemical and biological properties
Propriétés
Formule moléculaire |
C9H9BrF2O |
|---|---|
Poids moléculaire |
251.07 g/mol |
Nom IUPAC |
2-(3-bromo-2-methylphenyl)-2,2-difluoroethanol |
InChI |
InChI=1S/C9H9BrF2O/c1-6-7(9(11,12)5-13)3-2-4-8(6)10/h2-4,13H,5H2,1H3 |
Clé InChI |
RYVQLJNGGCUSIX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=C1Br)C(CO)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![1-[({6-Fluorospiro[3.3]heptan-2-yl}methyl)sulfanyl]ethan-1-one](/img/structure/B15308204.png)




![2-methyl-4-nitro-N-[6-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]benzamide](/img/structure/B15308258.png)
